4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
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Overview
Description
“4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid”, also known as Am80, is a derivative of all-trans retinoic acid . It has been shown to have a potent topical antipsoriatic activity . It is a new synthetic retinoid .
Synthesis Analysis
The synthesis of Am80 has been studied in various animals and humans . After percutaneous or subcutaneous administration of 14C-Am80, pharmacokinetic profiles were studied in dogs, mice, and rabbits . The absorption, metabolism, excretion, and plasma protein binding of Am80 were also studied .Molecular Structure Analysis
The molecular structure of Am80 is complex, with a tetrahydro-tetramethyl-naphtylamine core . More detailed structural analysis would require advanced techniques and tools.Chemical Reactions Analysis
Am80 undergoes various chemical reactions. Hydroxylation of Am80 yields 7-hydroxy-Am80 and 6-hydroxy-Am80, which lead to the formation of 6-oxo-Am80 . Taurine conjugation reaction of unchanged Am80 and hydroxy-Am80 was distinct in rats and dogs, but hardly detected in mice and rabbits .Physical And Chemical Properties Analysis
Am80 is soluble at 10 mM in ethanol and at 25 mM in DMSO . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
Biological Activity and Retinoid Receptor Interaction
- A study explored the biological activity of various aromatic retinoids, including 4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid, and their interaction with retinoid receptors. It was found that the geometric constraints of these compounds influenced their biological activity, particularly in their interaction with retinoid receptors (Dawson et al., 1989).
Synthesis for Binding Studies
- Another research focused on synthesizing this compound for binding studies related to retinoic acid receptors. The synthesis process involved bromination and reductive debromination, which provided insights into the structural aspects relevant for receptor binding studies (Dawson et al., 1993).
Discovery and Design in Synthetic Retinoids
- A review presented a historical overview of discoveries in retinoic acid receptor-selective synthetic retinoids. The compound was highlighted as a selective retinoid, aiding in the understanding of the mechanisms of action for different retinoid receptors (Dawson & Zhang, 2002).
Photoaffinity Probe Design
- Research included the design of this compound as a photoaffinity probe for studying receptor sites of cellular retinoic acid-binding protein and nuclear retinoic acid receptor protein. This approach was significant for elucidating the molecular mechanisms of retinoids (Dawson et al., 1990).
Radioactive Labeling and Biological Studies
- The synthesis of an iodine-125-labeled version of this retinoid was described for biological studies. This process involved specific radioiodination and provided a tool for studying the biological effects of retinoids in more detail (Dawson et al., 1992).
Structure-Activity Relationships in Retinoids
- Studies on structure-activity relationships in retinoids highlighted the importance of geometric and structural features in determining their biological activities. The compound's role in these relationships was crucial for understanding its efficacy in various biological contexts (Kagechika et al., 1988; Kagechika et al., 1989).
Cancer Cell Proliferation Studies
- Research on the inhibition of cervical carcinoma cell proliferation demonstrated the efficacy of this compound in conjunction with other retinoids and interferon-alpha. This provided insights into potential therapeutic uses in cancer treatment (Lotan et al., 1995).
Future Directions
The development of therapeutic agents to eradicate Chronic Obstructive Pulmonary Disease (COPD) is a focus of research involving Am80 . The effects of Am80 on alveolar repair were evaluated in a novel COPD model of adiponectin-deficient mice . These results suggested that Am80 was effective as a novel therapeutic compound for the treatment of COPD .
properties
CAS RN |
107430-51-3 |
---|---|
Product Name |
4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid |
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |
InChI Key |
KBUHKLGVLUHYJL-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Other CAS RN |
107430-51-3 |
synonyms |
4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid 4-TTAB CD 367 CD-367 SR 3961 SR-3961 SR3961 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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